

Sulfo-Cy5 carboxylic acid TEA absorption and emission spectra

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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

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In-Depth Technical Guide: Sulfo-Cy5 Carboxylic Acid TEA

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral properties and applications of **Sulfo-Cy5 carboxylic acid TEA**, a fluorescent dye crucial for labeling and imaging in biological research.

Core Spectroscopic Properties

Sulfo-Cy5 carboxylic acid is a bright, water-soluble, far-red fluorescent dye.^{[1][2]} Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments.^[3] The triethylammonium (TEA) salt form is one of the counter-ion options for this dye. The spectral properties are primarily dictated by the cyanine core structure and are largely independent of the counter-ion.

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of Sulfo-Cy5 carboxylic acid.

Parameter	Value	Reference
Excitation Maximum (λ_{abs})	~646 nm	[3][4][5]
Emission Maximum (λ_{em})	~662 nm	[3][4][5]
Molar Extinction Coefficient (ϵ)	~271,000 cm ⁻¹ M ⁻¹	[3][4][5]
Quantum Yield (Φ)	~0.28	[3][4][5]
Recommended Laser Line	633 nm or 647 nm	[1][2]
Solubility	Water, DMSO, DMF	[1][2]

Experimental Protocols

Measuring Absorption and Emission Spectra

This protocol outlines the general procedure for determining the absorption and emission spectra of **Sulfo-Cy5 carboxylic acid TEA**.

Materials:

- **Sulfo-Cy5 carboxylic acid TEA**
- Spectroscopy-grade solvent (e.g., deionized water, phosphate-buffered saline (PBS), methanol, or DMSO)
- UV-Vis spectrophotometer
- Fluorometer
- Quartz cuvettes

Procedure:

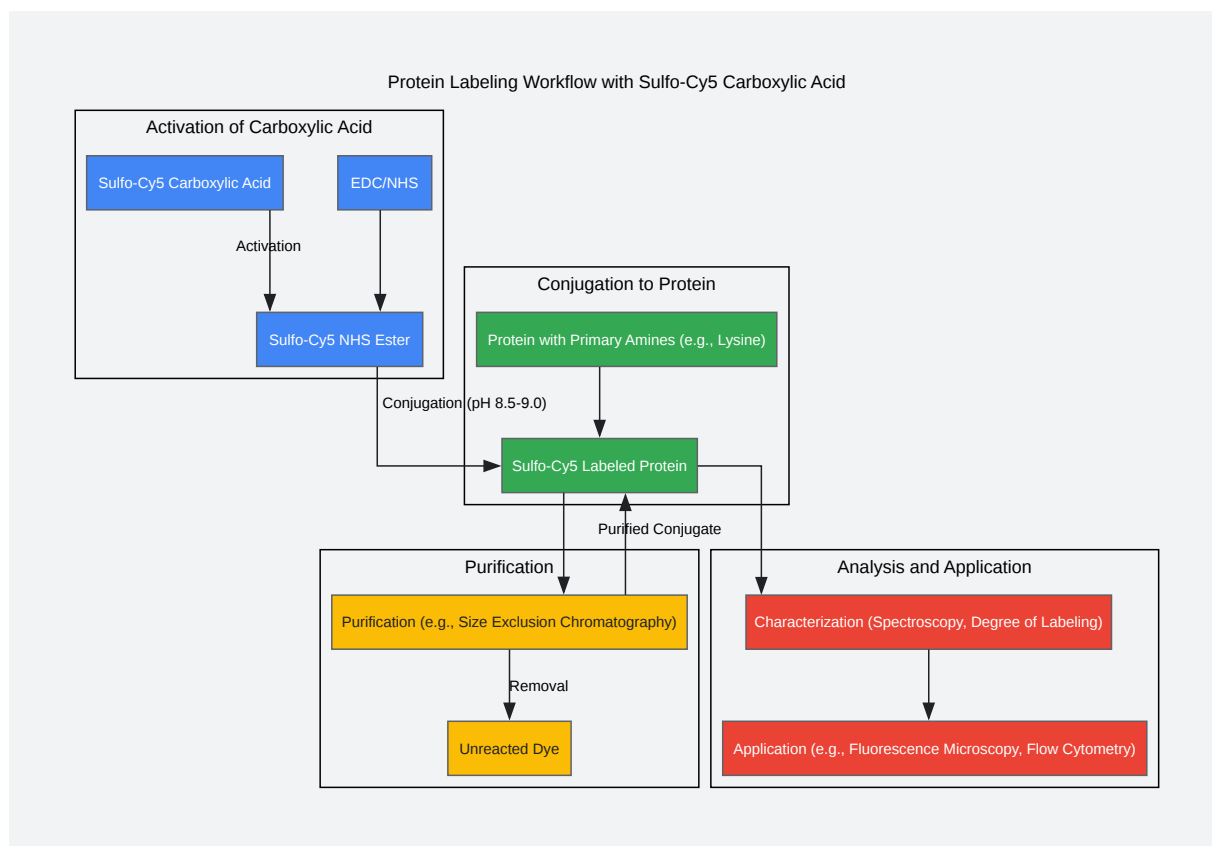
- **Stock Solution Preparation:** Prepare a concentrated stock solution of **Sulfo-Cy5 carboxylic acid TEA** in a suitable solvent (e.g., DMSO).[6] This stock solution should be stored at -20°C, protected from light.[7]

- **Working Solution Preparation:** Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a concentration suitable for spectroscopic measurements. For absorption measurements, the absorbance at the maximum wavelength should ideally be between 0.1 and 0.9. For fluorescence measurements, the optical density at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Absorption Spectrum Measurement:**
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used for the working solution to serve as a blank.
 - Measure the absorption spectrum of the **Sulfo-Cy5 carboxylic acid TEA** working solution over a relevant wavelength range (e.g., 400-800 nm).
 - The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_{abs}).
- **Emission Spectrum Measurement:**
 - Use a calibrated fluorometer.
 - Excite the sample at its absorption maximum (λ_{abs}).
 - Record the emission spectrum over a wavelength range that is red-shifted from the excitation wavelength (e.g., 650-800 nm).
 - The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_{em}).

Protein Labeling with Sulfo-Cy5 Carboxylic Acid

Sulfo-Cy5 carboxylic acid can be conjugated to primary amines on proteins and other biomolecules. This requires activation of the carboxylic acid group.

Workflow for Protein Conjugation:



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Caption: Workflow for the conjugation of Sulfo-Cy5 carboxylic acid to a protein.

Applications in Research and Drug Development

The bright fluorescence and water solubility of Sulfo-Cy5 carboxylic acid make it a versatile tool in various applications:

- **Fluorescence Microscopy:** Its far-red emission minimizes autofluorescence from biological samples, enabling high-contrast imaging of cellular structures.
- **Flow Cytometry:** Labeled antibodies can be used for the identification and sorting of specific cell populations.
- **In Vivo Imaging:** The long-wavelength emission allows for deeper tissue penetration, making it suitable for small animal imaging studies.
- **Bioconjugation:** It can be used to label a wide range of biomolecules, including proteins, antibodies, and nucleic acids, for use in various assays.[8]

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